![molecular formula C6H2BrCl2FO2S B2590358 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride CAS No. 1019018-84-8](/img/structure/B2590358.png)
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride
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Overview
Description
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrCl2FO2S . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, chloro, fluoro, and sulfonyl chloride groups . The InChI code for this compound is 1S/C6H2BrCl2FO2S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride include a density of 1.9±0.1 g/cm3, boiling point of 317.9±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 53.7±3.0 kJ/mol, flash point of 146.1±23.7 °C, index of refraction of 1.573, molar refractivity of 48.2±0.4 cm3, and molar volume of 146.5±3.0 cm3 .Scientific Research Applications
Infrared Spectroscopy
The compound can be used in infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions . Experimental and theoretical spectral investigation and conformational analysis of similar compounds have been performed using IR spectroscopy and density functional theory (DFT) .
Solvent Effect Studies
The compound can be used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents . The solvent effect is the interaction between solvent and compound, which influences the IR spectra of the compounds .
4. Preparation of 2-bromobenzenesulfonic Acid Phenyl Ester 2-Bromobenzenesulfonyl chloride may be used in the preparation of 2-bromobenzenesulfonic acid phenyl ester .
Synthesis of 2-bromobenzenesulfonamide
The compound can be used for the sufonylation during the synthesis of 2-bromobenzenesulfonamide .
Synthesis of Chiral 2-(p-toluenesulfinyl)benzenesulfonamide
2-Bromobenzenesulfonyl chloride can be used in the synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide .
Safety and Hazards
Mechanism of Action
Target of action
Benzenesulfonyl chloride compounds are often used as intermediates in organic synthesis. They can react with amines to form sulfonamides, which are a class of compounds that have various biological activities, including antibiotic and antiviral properties .
Mode of action
The mode of action of benzenesulfonyl chloride compounds involves the electrophilic sulfur atom, which is susceptible to attack by nucleophiles such as amines. This can result in the formation of sulfonamides .
Biochemical pathways
The exact biochemical pathways affected by benzenesulfonyl chloride compounds would depend on the specific compound formed through its reaction with a nucleophile. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzenesulfonyl chloride compounds would depend on the specific compound and its physicochemical properties. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .
Result of action
The result of the action of benzenesulfonyl chloride compounds would depend on the specific compound and its targets. For example, sulfonamides can have antibacterial effects due to their inhibition of folic acid synthesis .
Action environment
The action, efficacy, and stability of benzenesulfonyl chloride compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the reactivity of benzenesulfonyl chloride compounds can be affected by the pH of the environment .
properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)4(8)2-6(3)13(9,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKZCDMEXEEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride |
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